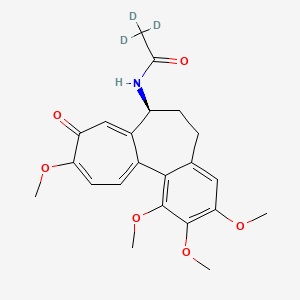
Colchicine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colchicine-d3 is a deuterated form of colchicine, a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic composition. The deuterium atoms replace hydrogen atoms in the colchicine molecule, providing a distinct mass difference that aids in precise quantification and analysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., deuterated chloroform).
Chemical Synthesis: Starting from colchicine, specific chemical reactions are employed to introduce deuterium atoms at desired positions. This may involve the use of deuterated reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas Exchange: Utilizing deuterium gas in reactors designed for high-pressure and high-temperature conditions to facilitate efficient hydrogen-deuterium exchange.
Purification: Following synthesis, the product undergoes purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Colchicine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
科学的研究の応用
Colchicine-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of colchicine in biological samples.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of colchicine in the body.
Drug Development: Utilized in the development of new colchicine-based therapeutics by providing insights into the drug’s behavior and interactions.
Biological Research: Aids in the study of microtubule dynamics and cellular processes due to its ability to bind to tubulin and disrupt microtubule formation.
Medical Research: Investigated for its potential therapeutic effects in conditions such as gout, familial Mediterranean fever, and cardiovascular diseases.
作用機序
Colchicine-d3 exerts its effects primarily through the inhibition of microtubule polymerization. This action disrupts various cellular processes, including:
Microtubule Dynamics: By binding to tubulin, this compound prevents the assembly of microtubules, leading to the inhibition of cell division and migration.
Inflammatory Pathways: this compound interferes with the activation of the inflammasome complex in neutrophils and monocytes, reducing the production of pro-inflammatory cytokines such as interleukin-1β.
Cellular Signaling: The compound affects signaling pathways involving the RhoA/Rho effector kinase (ROCK) and tumor necrosis factor alpha (TNF-alpha), attenuating the inflammatory response.
類似化合物との比較
Colchicine-d3 can be compared with other colchicine derivatives and similar compounds, such as:
Colchicine: The non-deuterated form, widely used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
Demecolcine: A colchicine analog used in cancer therapy due to its ability to disrupt microtubule formation.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and analysis in mass spectrometry, making it an invaluable tool in pharmacokinetic studies and drug development.
By understanding the detailed properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and medical advancements.
特性
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Colchicine-d3 in studying the relationship between Colchicine plasma levels and Familial Mediterranean Fever treatment?
A1: this compound serves as an internal standard in the analytical method employed to measure Colchicine plasma concentrations []. In mass spectrometry, an internal standard like this compound is a compound chemically similar to the analyte (Colchicine) but differs in isotopic composition, resulting in a different mass-to-charge ratio.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














